4-Bromo-2,6-difluorobenzoic Acid
Overview
Description
4-Bromo-2,6-difluorobenzoic acid is recognized as an inhibitor of acetylcholinesterase, an enzyme responsible for acetylcholine breakdown—a neurotransmitter vital for various physiological processes . It is a highly valued organic compound within scientific research .
Synthesis Analysis
The conventional synthesis method for 4-Bromo-2,6-difluorobenzoic acid starts from 1-bromo-3,5-difluorobenzene. The hydrogen on the benzene ring is removed by butyllithium to obtain an organolithium reagent, which then reacts with external carbon dioxide to produce the target product . Interestingly, the bromine atom on the benzene ring is retained and not removed by butyllithium, possibly due to the higher stability of the phenyl lithium reagent under the electron-withdrawing effects of the neighboring fluorine and opposite bromine .
Chemical Reactions Analysis
4-Bromo-2,6-difluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It has also been used in the creation of a 2D metal–organic framework for stable perovskite solar cells .
Scientific Research Applications
- Application Summary : 4-Bromo-2,6-difluorobenzoic Acid is an organic compound that holds significant prominence in scientific research. It serves as a crucial intermediate in the synthesis of various organic compounds .
- Methods of Application : This compound is typically used in laboratory settings for the synthesis of other organic compounds. The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes : The results of using this compound as an intermediate can also vary widely. However, it is generally used to produce compounds with specific desired properties .
- Application Summary : 4-Bromo-2,6-difluorobenzoic Acid is recognized as an inhibitor of acetylcholinesterase, an enzyme responsible for acetylcholine breakdown—a neurotransmitter vital for various physiological processes .
- Methods of Application : In biochemistry research, this compound can be used in enzyme kinetics studies. It is typically introduced into a biochemical system where it acts as a competitive inhibitor of certain enzymes .
- Results or Outcomes : The use of this compound in biochemistry research can help scientists better understand the function and behavior of certain enzymes, such as acetylcholinesterase .
Scientific Field: Organic Chemistry
Scientific Field: Biochemistry
- Application Summary : 4-Bromo-2,6-difluorobenzoic Acid exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer .
- Methods of Application : In pharmaceutical research, this compound can be used in drug discovery and development processes. It is typically introduced into a biochemical system where it acts as a modulator of certain neurotransmitters .
- Results or Outcomes : The use of this compound in pharmaceutical research can help scientists better understand the function and behavior of certain neurotransmitters, such as dopamine .
- Application Summary : 2,6-Difluorobenzoic acid, which is structurally similar to 4-Bromo-2,6-difluorobenzoic Acid, is the major degradation product of diflubenzuron, a widely used insecticide .
- Methods of Application : In pesticide degradation studies, this compound can be used to understand the environmental fate and behavior of certain pesticides .
- Results or Outcomes : The use of this compound in pesticide degradation studies can help scientists better understand the environmental impact of certain pesticides, such as diflubenzuron .
Scientific Field: Pharmaceutical Research
Scientific Field: Pesticide Degradation Studies
- Application Summary : 4-Bromo-2,6-difluorobenzoic Acid is known to contribute to the synthesis of peptides and proteins .
- Methods of Application : In peptide and protein synthesis, this compound can be used as a building block. The specific methods of application can vary widely depending on the desired end product .
- Results or Outcomes : The use of this compound in peptide and protein synthesis can help scientists produce peptides and proteins with specific desired properties .
- Application Summary : 4-Bromo-2,5-difluorobenzoic acid, which is structurally similar to 4-Bromo-2,6-difluorobenzoic Acid, exhibits significant potential in pharmaceutical applications, especially as a modulator of dopamine neurotransmission and a dopaminergic stabilizer .
- Methods of Application : In dopamine neurotransmission studies, this compound can be used to understand the behavior of dopamine, a neurotransmitter that plays several important roles in the brain and body .
- Results or Outcomes : The use of this compound in dopamine neurotransmission studies can help scientists better understand the function and behavior of dopamine .
Scientific Field: Peptide and Protein Synthesis
Scientific Field: Dopamine Neurotransmission
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHPJGPQWZEZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378350 | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzoic Acid | |
CAS RN |
183065-68-1 | |
Record name | 4-Bromo-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183065-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoic acid, 4-bromo-2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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